1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride
CAS No.: 1359655-82-5
Cat. No.: VC0113984
Molecular Formula: C6H12ClN3
Molecular Weight: 161.633
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359655-82-5 |
|---|---|
| Molecular Formula | C6H12ClN3 |
| Molecular Weight | 161.633 |
| IUPAC Name | 1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,6-8H,1,3,5H2;1H |
| Standard InChI Key | GVZYPNZOLWQEEP-UHFFFAOYSA-N |
| SMILES | C1CN2C=CNC2CN1.Cl |
Introduction
Chemical Identity and Physical Properties
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is characterized by its fused ring system comprising imidazo and pyrazine rings. The compound's basic structure contributes to its biological activity profile and potential medicinal applications. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological testing and pharmaceutical formulations.
Structural and Chemical Information
The compound features a heterocyclic structure with three nitrogen atoms that serve as potential hydrogen bond acceptors or donors in biological systems. These structural characteristics contribute to its interaction with various biological targets.
Table 1: Chemical Identity Data
| Parameter | Information |
|---|---|
| CAS Number | 1359655-82-5 |
| Molecular Formula | C₆H₁₂ClN₃ |
| Molecular Weight | 161.633 g/mol |
| IUPAC Name | 1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,6-8H,1,3,5H2;1H |
| Standard InChIKey | GVZYPNZOLWQEEP-UHFFFAOYSA-N |
| SMILES | C1CN2C=CNC2CN1.Cl |
The compound contains a bicyclic structure with a saturated six-membered pyrazine ring fused with a five-membered imidazole ring, creating a unique spatial arrangement that influences its biological interactions.
Synthesis Methods
Several synthetic routes have been reported for 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride and related compounds. These methods primarily involve nucleophilic substitutions and cyclization reactions that take advantage of the nitrogen atoms in the structure, which can act as nucleophiles in reactions with appropriate electrophiles.
Nucleophilic Substitutions and Cyclization
The synthesis typically involves reactions where the nitrogen atoms in the structure act as nucleophiles, facilitating the formation of derivatives with various functional groups. These reactions are crucial for developing structural analogs with potentially enhanced biological activities.
Alternative Synthetic Approaches
Drawing from synthesis methods used for related compounds, we can consider approaches analogous to those used for hexahydroimidazo[1,5-a]pyrazine derivatives. For instance, the synthesis of 7-methyl-1,5,6,7,8,8a-hexahydroimidaso[1,5-a]pyrazin-3(2H)-ones involves the reaction of 3-(arylaminomethyl)-1-methylpiperazines with N,N'-carbonyldiimidazole . Similar principles might be applicable for our compound of interest, with modifications to accommodate structural differences.
Another synthetic approach could involve the cyclization of appropriately substituted piperazine derivatives, similar to the cyclization of methyl (1-methylpiperazin-3-yl)methylcarbamate with sodium methoxide or the reaction of 3-aminomethyl-1-methylpiperazine with N,N'-carbonyldiimidazole .
Comparative Analysis with Similar Compounds
Understanding the structural and functional relationships between 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride and similar compounds provides valuable insights into its potential utility and optimization possibilities.
Comparison with 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
The related compound 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine (CAS: 67139-22-4) shares structural similarities but differs in its ring system. While our compound of interest contains a pyrazine ring, this related compound features a pyrimidine ring. This subtle difference can significantly impact biological activity profiles and physiochemical properties .
Table 2: Comparison with Related Compounds
| Parameter | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine |
|---|---|---|
| Molecular Formula | C₆H₁₂ClN₃ | C₆H₉N₃ |
| Molecular Weight | 161.633 g/mol | 123.156 g/mol |
| Ring System | Pyrazine + Imidazole | Pyrimidine + Imidazole |
| Melting Point | Not reported in sources | 106-109°C |
| Boiling Point | Not reported in sources | 277.1±23.0°C at 760 mmHg |
Comparison with 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine
Another structural analog, 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine (CAS: 132352-07-9), contains the same core bicyclic structure but with two phenyl substituents at positions 8 and 8a. These phenyl groups significantly alter the compound's lipophilicity, molecular weight, and potentially its binding modes with biological targets .
Table 3: Comparison with Diphenyl Derivative
| Parameter | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride | 8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine |
|---|---|---|
| Molecular Formula | C₆H₁₂ClN₃ | C₁₈H₁₉N₃ |
| Molecular Weight | 161.633 g/mol | 277.4 g/mol |
| Substituents | None on the core structure | Two phenyl groups |
| XLogP3 | Not reported in sources | 2.4 |
| Hydrogen Bond Donors | Not reported in sources | 1 |
| Hydrogen Bond Acceptors | Not reported in sources | 3 |
The presence of phenyl groups in the diphenyl derivative likely affects its membrane permeability, binding affinity, and metabolic stability compared to our compound of interest .
Current Research and Future Directions
Research on 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride continues to evolve, with several promising directions for future investigation.
Structure-Activity Relationship Studies
Current research efforts are likely focused on establishing comprehensive structure-activity relationships (SAR) for this compound and its derivatives. By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can optimize the compound for specific therapeutic applications.
Targeted Drug Delivery Systems
The development of targeted drug delivery systems incorporating this compound might enhance its efficacy while reducing potential side effects. Such systems could specifically deliver the compound to tissues where BTK or PARP inhibition is desired, maximizing therapeutic benefit while minimizing systemic exposure.
Combination Therapy Approaches
Given the compound's multiple biological targets, investigating its potential in combination therapy approaches represents another promising research direction. Combining this compound with other therapeutic agents might yield synergistic effects, potentially overcoming resistance mechanisms and enhancing efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume